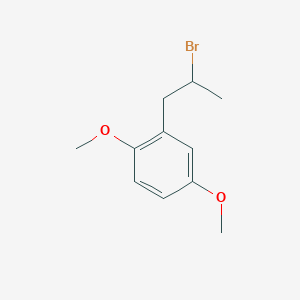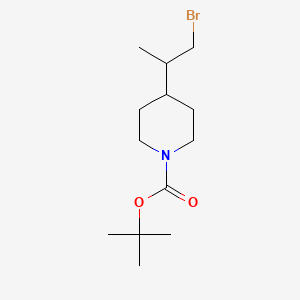
(1R)-1-(2-methylcyclopropyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-methylcyclopropyl)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methylcyclopropyl)ethan-1-ol typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and reaction conditions would be fine-tuned to ensure efficient production.
化学反応の分析
Types of Reactions
(1R)-1-(2-methylcyclopropyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents such as PCC or KMnO4.
Reduction: Reduction of the hydroxyl group to an alkane using reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: PBr3 or SOCl2 for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: May be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(2-methylcyclopropyl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be governed by the electronic and steric properties of the cyclopropyl and hydroxyl groups.
類似化合物との比較
Similar Compounds
(1R)-1-(cyclopropyl)ethan-1-ol: Lacks the methyl group on the cyclopropyl ring.
(1R)-1-(2-methylcyclopropyl)propan-1-ol: Has an additional carbon in the backbone.
Uniqueness
(1R)-1-(2-methylcyclopropyl)ethan-1-ol is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its reactivity and interactions compared to similar compounds.
特性
分子式 |
C6H12O |
|---|---|
分子量 |
100.16 g/mol |
IUPAC名 |
(1R)-1-(2-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C6H12O/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3/t4?,5-,6?/m1/s1 |
InChIキー |
WLNGEWJRGOHNAA-INWUZDNDSA-N |
異性体SMILES |
CC1CC1[C@@H](C)O |
正規SMILES |
CC1CC1C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)



